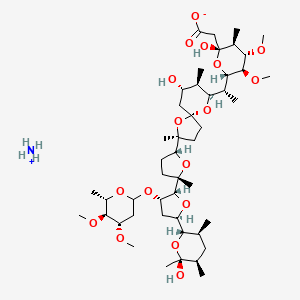
Maduramicin
Overview
Description
Synthesis Analysis
The biosynthetic gene cluster (BGC) of maduramicin was identified through whole-genome sequencing of a this compound-producing industrial strain of Actinomadura sp. J1-007 . The identified BGCs were analyzed in silico to predict the biosynthetic pathway of this compound . Overexpression of type II thioesterase MadTE increased the this compound titer by 30% to 7.16 g/L in shake-flask fermentation .Molecular Structure Analysis
This compound has a molecular formula of C47H83NO17 . Its molecular weight is 934.17 g/mol .Chemical Reactions Analysis
This compound forms colored charge transfer complexes with three electron acceptors namely p-chloranilic acid (p-CA), 2,3‐dichloro‐5,6‐dicyano‐p‐benzoquinone (DDQ), and picric acid (PA) . These complexes are used for the routine quality control analysis of this compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 934.2 g/mol and a molecular formula of C47H83NO17 . Its percent composition is C 60.43%, H 8.96%, N 1.50%, O 29.11% .Scientific Research Applications
Maduramicin's Impact on Cell Proliferation and Apoptosis
- Inhibition of Myoblast Cell Proliferation : this compound has been found to inhibit cell proliferation and induce apoptosis in myoblast cells. This effect is concentration-dependent and involves the downregulation of proteins like cyclin D1 and cyclin-dependent kinases, as well as the upregulation of CDK inhibitors ((Chen et al., 2014)).
- Cardiotoxicity Mechanisms in Chicken : Studies on chicken myocardial cells have revealed that this compound’s cardiotoxicity is related to cytokine–cytokine receptor interaction, apoptosis, and calcium signaling pathways. It increases pro-inflammatory cytokines, apoptosis ratios, and disrupts cellular morphology (Gao et al., 2018).
This compound's Environmental and Ecotoxicological Effects
- Toxicity in Aquatic Environments : this compound has been shown to cause oxidative stress and tissue damage in zebrafish, indicating potential environmental risks if it accumulates in aquatic ecosystems. It can induce severe oxidative stress and tissue damage at certain concentrations (Ni et al., 2019).
Mechanisms of this compound-Induced Toxicity
- Induction of Apoptosis and Necrosis : this compound has been found to induce apoptosis and necrosis in rat myocardial cells. This involves the activation of certain caspases and the inhibition of autophagic flux, which contributes to the toxicity in myocardial cells (Chen et al., 2018).
- Activation of Protein Phosphatase 2A : Research suggests that this compound activates protein phosphatase 2A in myocardial cells, leading to the inhibition of extracellular signal-regulated kinase 1/2 (ERK1/2), which contributes to its cytotoxicity (Chen et al., 2018).
Development of Detection Methods
- Electrochemical Immunosensor for Detection : An electrochemical immunosensor has been developed for the detection of this compound residuesin eggs. This sensor uses a multiple signal amplification system and has shown high sensitivity and stability, making it an effective tool for ensuring food safety by detecting veterinary drug residues (Hu et al., 2019).
Biosynthetic Gene Cluster Identification
- Genomics-driven Discovery in Actinomadura sp. : The biosynthetic gene cluster (BGC) of this compound was identified in Actinomadura sp. J1-007 through genome sequencing. This discovery has implications for understanding the biosynthetic mechanism of polyethers and could lead to the development of this compound analogs for various applications (Liu et al., 2019).
This compound's Role in Antimalarial Research
- Antimalarial Efficacy : Research has shown that liposomal formulations of this compound exhibit potent antiplasmodial activity, suggesting its potential as a therapeutic intervention against malaria. This approach could be particularly effective against drug-resistant strains of malaria parasites (Raza et al., 2018).
Mechanism of Action
Target of Action
Maduramicin, also known as this compound ammonium, primarily targets cations , particularly sodium (Na+), potassium (K+), and calcium (Ca2+) . It forms complexes with these cations, promoting their transport across the cell membrane . This action is particularly impactful on protozoal cells , leading to an increase in osmotic pressure within the coccidia .
Mode of Action
This compound’s interaction with its targets leads to significant changes within the affected cells. By forming complexes with cations and promoting their transport across the cell membrane, this compound increases the osmotic pressure within the coccidia . This action inhibits certain mitochondrial functions such as substrate oxidation and ATP hydrolysis, eventually leading to protozoal cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the transport of cations across the cell membrane, leading to an increase in osmotic pressure within the coccidia . This action disrupts the normal functioning of the mitochondria, inhibiting substrate oxidation and ATP hydrolysis . The disruption of these processes is detrimental to the survival of the protozoal cells, leading to their death .
Pharmacokinetics
It is known that this compound exhibits poor water solubility , which can impact its absorption and distribution within the body
Result of Action
The primary result of this compound’s action is the death of protozoal cells . By disrupting the normal functioning of the mitochondria and increasing the osmotic pressure within the coccidia, this compound causes the cells to die . In addition, this compound has been found to inhibit cell proliferation and induce apoptosis in myoblast cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is used as a feed additive against coccidiosis in poultry, and its effectiveness can be impacted by the dosage used . Overdosing can lead to toxicity, causing damage to skeletal muscle and heart cells, and even leading to heart failure in animals and humans . Therefore, careful control of the dosage is crucial to ensure the safe and effective use of this compound.
Safety and Hazards
Future Directions
Maduramicin has been found to rapidly eliminate malaria parasites and significantly block in vivo transmission in a mouse model of malaria transmission . It has also been repurposed as an effective drug against triple-negative breast cancer . These findings suggest potential new applications for this compound in the future.
properties
IUPAC Name |
azane;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGJEAMPBSZCIF-HKSLRPGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H83NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84878-61-5 | |
| Record name | Maduramicin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084878615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maduramicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11525 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maduramicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Maduramicin exert its anticoccidial effect?
A1: this compound acts as an ionophore, disrupting ion gradients across cell membranes []. It exhibits a high affinity for monovalent cations, particularly sodium ions, facilitating their transport into the parasite cell. This disrupts cellular osmotic balance, leading to swelling and ultimately cell death [, , ].
Q2: Which stages of the coccidial lifecycle are most susceptible to this compound?
A2: Research suggests that this compound primarily targets the intracellular stages of coccidian parasites, specifically the schizonts, which are responsible for asexual reproduction within the host's intestinal cells [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C47H83O15 and a molecular weight of 847.1 g/mol [, ].
Q4: Is there spectroscopic data available for this compound?
A4: Yes, studies utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the structure and biosynthetic pathway of this compound []. These studies have identified the origin of carbon and oxygen atoms within the this compound molecule.
Q5: What about the stability of this compound in various formulations?
A6: Studies have investigated the stability of this compound in different premix formulations, highlighting the importance of quality control for optimal efficacy and safety []. Variations in this compound concentration and premix quality have been observed among generic products compared to brand-specific approved formulations [].
Q6: How do structural modifications of this compound influence its activity?
A7: While specific SAR studies on this compound are limited in the provided papers, research on other polyether ionophores suggests that modifications to the ion-binding region and the lipophilic side chains can significantly affect ion selectivity, potency, and toxicity [].
Q7: What is the primary route of this compound administration in poultry?
A9: this compound is primarily administered orally to poultry through medicated feed [, , , , , ].
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in poultry?
A10: Studies indicate that this compound is primarily excreted in the feces after oral administration in turkeys. It undergoes O-demethylation as a primary metabolic pathway, with hydroxylation and glucuronide conjugation as minor pathways []. In laying hens, this compound residues have been found exclusively in egg yolk, with a half-life of elimination of 6.5 days [].
Q9: Are there any specific tissues where this compound tends to accumulate?
A11: While this compound is primarily excreted in feces, studies in broiler chickens indicate a longer half-life in the liver and muscle compared to serum []. This suggests a potential for temporary accumulation in these tissues.
Q10: What is the evidence for this compound's efficacy against coccidiosis in poultry?
A12: Numerous studies demonstrate the efficacy of this compound in controlling coccidiosis in both chickens and turkeys. These studies, conducted under laboratory and field conditions, consistently show reductions in mortality rates, lesion scores, and oocyst shedding in poultry infected with various Eimeria species [, , , , , ].
Q11: Has this compound been evaluated in other disease models?
A13: Beyond its use in poultry, this compound has shown promising results in a mouse model of chronic cryptosporidiosis caused by Cryptosporidium parvum. It significantly reduced fecal parasite load and tissue parasite burden [].
Q12: Is resistance to this compound a concern in poultry production?
A14: Yes, like other anticoccidial drugs, the emergence of resistance to this compound is a concern. Studies have reported the development of this compound-resistant strains of Eimeria tenella, highlighting the need for resistance monitoring and management strategies [, , , ].
Q13: Is there cross-resistance between this compound and other anticoccidial drugs?
A15: Cross-resistance among different classes of anticoccidials, including ionophores, is a known phenomenon. Studies have identified Eimeria isolates resistant to multiple ionophores, including this compound, monensin, and salinomycin [, , ].
Q14: What are the potential toxic effects of this compound?
A16: this compound, while generally safe for its intended use in poultry, can cause toxicity in certain situations, particularly in non-target species. Research has documented cases of cardiomyopathy in ruminants (cattle and sheep) associated with the ingestion of poultry litter contaminated with this compound [, ]. This highlights the importance of proper handling and disposal of poultry litter from farms using this compound.
Q15: What are the specific mechanisms of this compound toxicity?
A17: While the exact mechanisms are still under investigation, research suggests that this compound's ability to disrupt cellular ion balance plays a significant role in its toxicity. The uncontrolled influx of calcium ions into cells, particularly in cardiac and skeletal muscle, can lead to cell damage and dysfunction [, ].
Q16: What analytical methods are commonly used for this compound detection and quantification?
A18: Several analytical techniques are employed for this compound analysis, including: * High-Performance Liquid Chromatography (HPLC) with various detection methods: UV detection [, , , ], fluorescence detection [], Evaporative Light Scattering Detection (ELSD) [], and tandem mass spectrometry (LC-MS/MS) [, , ]. * Enzyme-linked immunosorbent assay (ELISA):: Developed for this compound detection in poultry tissues, offering a sensitive and specific alternative to chromatographic methods [, ].
Q17: Have these analytical methods been validated?
A19: Yes, several studies highlight the validation of analytical methods for this compound determination in various matrices, including feed, premixes, and poultry tissues. Validation procedures typically assess parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



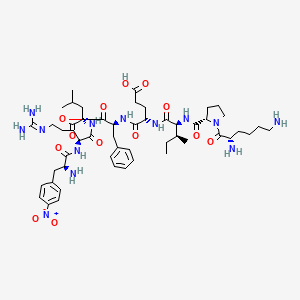
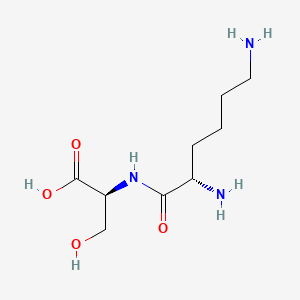




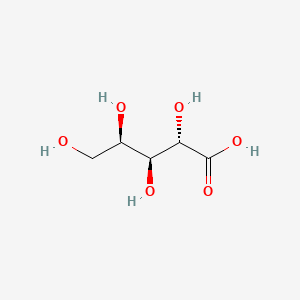
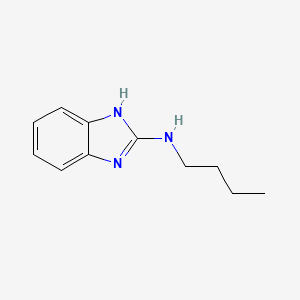
![alpha-(3,4-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidine methanol](/img/structure/B1675828.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B1675830.png)

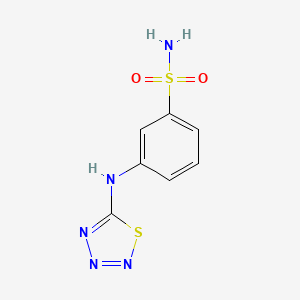
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-](/img/structure/B1675834.png)
![1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin](/img/structure/B1675835.png)